molecular formula C13H18BrNO B14779145 4-(4-Bromophenoxy)-1-ethylpiperidine

4-(4-Bromophenoxy)-1-ethylpiperidine

Cat. No.: B14779145
M. Wt: 284.19 g/mol
InChI Key: GWNZKTVYYUHBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenoxy)-1-ethylpiperidine (C₁₁H₁₄BrNO, molar mass 256.14 g/mol) is a brominated piperidine derivative characterized by a 4-bromophenoxy substituent at the 4-position and an ethyl group at the 1-position of the piperidine ring. It exists as a white to light yellow solid (melting point: 43–47°C, boiling point: ~361°C) and is soluble in common organic solvents .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

4-(4-bromophenoxy)-1-ethylpiperidine

InChI

InChI=1S/C13H18BrNO/c1-2-15-9-7-13(8-10-15)16-12-5-3-11(14)4-6-12/h3-6,13H,2,7-10H2,1H3

InChI Key

GWNZKTVYYUHBAD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-1-ethylpiperidine typically involves the reaction of 4-bromophenol with 1-ethylpiperidine. The process can be carried out using different methods, including:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to improved efficiency and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-1-ethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones

    Reduction: Reduced derivatives with hydroxyl or alkyl groups

    Substitution: Substituted products with various functional groups depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-1-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound C₁₁H₁₄BrNO 256.14 361 Bromophenoxy, ethylpiperidine Pharmaceutical intermediate
1-(1-(4-Bromophenyl)ethyl)-4-TBS-piperidine C₁₉H₃₂BrNOSi 398.45 396.5 (predicted) Bromophenyl, silyl ether Protecting-group chemistry
4-(4-Fluorophenyl)-4-hydroxy piperidine C₁₁H₁₂FNO 193.22 N/A Fluorophenyl, hydroxyl CNS drug intermediate
1-Ethylpiperazine C₆H₁₄N₂ 114.19 157 Piperazine, ethyl Surfactant precursor
4-(4-Methoxyphenyl)piperidine C₁₂H₁₇NO 207.29 N/A Methoxyphenyl Receptor ligand studies

Research Findings and Key Differences

  • Electronic Effects: Bromine’s electron-withdrawing nature in this compound enhances stability in electrophilic reactions compared to methoxy or fluorine substituents .
  • Steric Effects : Bulky substituents like TBS in 1-(1-(4-bromophenyl)ethyl)-4-TBS-piperidine hinder nucleophilic attack, whereas the ethyl group in the target compound balances steric bulk and reactivity .
  • Synthetic Utility: Iron-catalyzed cross-coupling methods (e.g., for tetrahydropyran derivatives) are adaptable for synthesizing bromophenoxy-containing compounds, though yields vary (39–88%) .
  • Biological Relevance : Piperidine cores with brominated aromatic groups (e.g., ’s diphenylpiperidine) show enhanced bioactivity in antimicrobial and anticancer studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.